
5-OH-Jwh-018
Overview
Description
5-Hydroxy-JWH-018 (5-OH-JWH-018) is a primary monohydroxy metabolite of the synthetic cannabinoid JWH-018, a potent agonist of cannabinoid receptors CB1 and CB2 . Structurally, it features a hydroxyl group (-OH) at the 5-position of the indole ring, distinguishing it from the parent compound. Its molecular formula is C₂₄H₂₃NO₂, with a molecular weight of 357.4 g/mol .
This compound is critical in forensic toxicology as it is excreted in human urine, predominantly in its glucuronidated form, making it a key biomarker for detecting JWH-018 use . Analytical methods such as LC-MS/MS and GC-MS are employed to identify this metabolite in biological samples, supported by synthesized reference standards . While JWH-018 exhibits high receptor affinity and psychoactivity, this compound is primarily a detoxification product with reduced or negligible pharmacological activity .
Preparation Methods
Friedel-Crafts Acylation: Core Synthetic Step
Substrate Preparation and Catalytic Systems
The synthesis begins with Friedel-Crafts acylation of indole or deuterated indole (indole-D7) using naphthoyl chloride. Early methods employed diethylaluminium chloride (Et<sub>2</sub>AlCl) or methylmagnesium bromide (MeMgBr), yielding ≤20% due to side reactions . Modern protocols utilize tin(IV) chloride (SnCl<sub>4</sub>), achieving 82% yield via a Lewis acid-mediated mechanism that minimizes N-protection requirements .
Table 1: Catalyst Comparison for Indole Acylation
Catalyst | Yield (%) | Purity (%) | Conditions |
---|---|---|---|
SnCl<sub>4</sub> | 82 | ≥98 | Toluene, 0°C, 2 hr |
Et<sub>2</sub>AlCl | 20 | 85 | Toluene, −78°C, 4 hr |
MeMgBr | 10 | 70 | THF, reflux, 6 hr |
Mechanistic Insights
SnCl<sub>4</sub> facilitates electrophilic substitution at the indole C3 position by coordinating with the carbonyl oxygen of naphthoyl chloride, enhancing electrophilicity. This bypasses the need for N-protection, simplifying purification . In contrast, Et<sub>2</sub>AlCl requires strict anhydrous conditions and lower temperatures to prevent indole polymerization .
N-Alkylation and Hydroxylation
Alkylation with 5-Bromopentylacetate
Following acylation, the intermediate undergoes N-alkylation using 5-bromopentylacetate under mild conditions (KOH, DMF/acetone, 60°C), achieving 75–80% yield . Deuterium-labeled variants substitute indole-D7 and bromopentyl-D5 reagents, retaining ≥92% isotopic purity .
Table 2: Alkylation Reaction Parameters
Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
5-Bromopentylacetate | DMF/Acetone | 60°C | 75–80 |
1-Bromopentane | Acetone | 60°C | 65–70 |
Hydroxylation via Ester Hydrolysis
The terminal acetate group is hydrolyzed using aqueous NaOH (2M, 25°C, 4 hr) to yield the 5-hydroxypentyl moiety. This step proceeds quantitatively (>95%) without side reactions .
Optimization Strategies and Challenges
Regioselectivity in Acylation
Naphthoyl chloride’s electron-deficient aromatic ring directs acylation to the indole C3 position. Phenylacetyl chloride, being less electrophilic, requires SnCl<sub>4</sub> to achieve 45% yield . Competing reactions at C2 or N1 positions are suppressed by steric and electronic effects.
Deuterium Labeling Considerations
Deuterated analogs (e.g., JWH-018-D5) use indole-D7 and bromopentyl-D5, with isotopic purity maintained through minimized proton exchange steps. SnCl<sub>4</sub>’s mild conditions prevent deuterium loss, achieving 92.67% D5 incorporation .
Purification and Analytical Validation
Chromatographic Techniques
Final products are purified via silica gel chromatography (hexane/ethyl acetate, 95:5) or recrystallization, yielding ≥98% purity . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/ammonium formate mobile phases confirms purity .
Table 3: Analytical Parameters for 5-Hydroxypentyl-JWH-018
Method | Column | Retention Time (min) | Purity (%) |
---|---|---|---|
HPLC-UV | Zorbax XDB-C18 | 8.27 | ≥99 |
UPLC-MS/MS | ACQUITY UPLC® C18 | 4.5 | ≥98 |
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.15 (d, J = 8.0 Hz, 1H, naphthoyl), 7.85–7.45 (m, 7H, aromatic), 4.20 (t, J = 6.0 Hz, 2H, N-CH<sub>2</sub>), 3.65 (t, J = 6.0 Hz, 2H, CH<sub>2</sub>OH) .
-
HRMS : m/z 358.1912 [M+H]<sup>+</sup> (calculated for C<sub>24</sub>H<sub>24</sub>NO<sub>2</sub><sup>+</sup>: 358.1913) .
Chemical Reactions Analysis
Types of Reactions
JWH 018 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids.
Glucuronidation: In urine samples, this metabolite is almost completely glucuronidated.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation and glucuronic acid for glucuronidation. The reactions typically occur under physiological conditions in the human body .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives and glucuronide conjugates .
Scientific Research Applications
Forensic and Toxicological Applications
Detection and Quantification
5-OH-JWH-018 is primarily used as an analytical reference standard in forensic and toxicological research. It aids in the detection and quantification of synthetic cannabinoids in biological samples such as urine. The compound's unique hydroxylation at the N-alkyl chain distinguishes it from other metabolites, making it a valuable biomarker for identifying JWH-018 usage .
Immunoassays
A novel enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of JWH-018 metabolites, including this compound. This assay is calibrated to detect the presence of these metabolites in urine samples, providing a reliable method for screening synthetic cannabinoid use . The assay demonstrated significant cross-reactivity with various synthetic cannabinoids, thus enhancing its utility in drug testing environments.
Pharmacological Research
Mechanism of Action
this compound acts as a full agonist at cannabinoid receptors CB1 and CB2, similar to its parent compound JWH-018. This interaction leads to various physiological effects, including alterations in cell signaling pathways that can result in sedation, cognitive dysfunction, and psychotropic effects. The compound's pharmacokinetics indicate that it is lipophilic, allowing it to easily cross cell membranes and distribute throughout the body.
Biological Activity
Research has shown that this compound exhibits significant biological activity. It is involved in various metabolic pathways and can influence neurotransmitter release and neuronal excitability. Studies have indicated that the compound may contribute to long-term behavioral changes following administration, highlighting its potential impact on the central nervous system .
Case Studies and Research Findings
- Toxicological Studies : A study involving mice demonstrated that administration of JWH-018 resulted in increased seizure activity, suggesting that its metabolites, including this compound, may have significant neurotoxic effects . This highlights the need for further research into the safety profiles of synthetic cannabinoids.
- Metabolic Pathways : Investigations into the metabolic pathways of JWH-018 revealed that this compound undergoes extensive metabolism via cytochrome P450 enzymes. This metabolic process can significantly influence the pharmacokinetics and toxicity of synthetic cannabinoids .
- Behavioral Impact : Repeated exposure studies indicated that synthetic cannabinoids like JWH-018 can lead to long-term changes in behavior and neurochemistry in animal models. These findings raise concerns about their potential for abuse and long-term health effects .
Mechanism of Action
JWH 018 N-(5-hydroxypentyl) metabolite exerts its effects by binding with high affinity to cannabinoid type-2 receptors . This binding activity is similar to that of its parent compound, JWH 018, which is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . The metabolite’s interaction with these receptors is responsible for its pharmacological effects.
Comparison with Similar Compounds
Structural Analogs
JWH-018
- Structure : Lacks the 5-hydroxy group on the indole ring but shares the pentyl side chain and naphthoyl moiety.
- Molecular Weight : 341.4 g/mol .
- Receptor Affinity : High CB1/CB2 affinity, driving its psychoactive effects .
- Metabolism : Metabolized via hydroxylation (5-, 7-indole positions, and side chain) and glucuronidation .
- Forensic Relevance : Detected indirectly through metabolites like 5-OH-JWH-018 in urine .
5-Bromo-THJ-018
- Structure : Features a bromine atom at the 5-position of the indole ring instead of a hydroxyl group.
- Molecular Weight : ~423 g/mol (estimated) .
- Receptor Affinity: Unknown; bromination may sterically hinder receptor binding.
- Metabolism: Limited data; primarily used in research settings .
- Forensic Relevance: Not commonly reported in toxicological screenings .
Functional Analogs
Pyrrole-Derived Cannabinoids
- Structure : Replaces the indole ring with pyrrole, altering electronic and steric properties.
- Receptor Affinity : Significantly lower CB1 affinity compared to indole derivatives .
- In Vivo Potency: Reduced potency in hypothermia and catalepsy assays, with moderate antinociceptive effects .
- Metabolism : Likely undergoes similar oxidative pathways but less studied .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): The indole ring and pentyl chain in JWH-018 are critical for CB1 binding, with optimal side-chain lengths (4–6 carbons) maximizing receptor interaction . Hydroxylation at the 5-position (as in this compound) reduces receptor affinity, likely due to altered lipophilicity and steric effects . Pyrrole-derived analogs exhibit reduced potency, highlighting the indole ring’s importance in cannabinoid activity .
Metabolic and Forensic Studies :
Safety Profiles :
Biological Activity
5-OH-JWH-018 is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to its effects on the central nervous system (CNS). This compound is a hydroxylated derivative of JWH-018, a well-known synthetic cannabinoid that acts primarily as a potent agonist at cannabinoid receptors. Understanding the biological activity of this compound involves examining its pharmacological effects, receptor interactions, metabolic pathways, and potential implications for human health.
Pharmacological Effects
Neurobehavioral Impact
Research indicates that this compound exhibits significant neurobehavioral effects. In animal studies, administration of JWH-018 has been shown to induce various behavioral changes including hypothermia, catalepsy, and seizures. For instance, a study found that JWH-018 increased seizure spikes in mice in a dose-dependent manner, with more frequent electrographic seizures observed compared to Δ9-THC, another well-known cannabinoid . The severity and duration of these seizures suggest that this compound may have a more pronounced effect on seizure activity than other cannabinoids.
Cognitive Function
Acute doses of JWH-018 have been linked to impairments in cognitive function. Participants in clinical studies reported subjective feelings of being "high," alongside deficits in attention and tracking tasks despite relatively low serum concentrations of the drug . This raises concerns about the cognitive impact of this compound and similar compounds, particularly with regards to their potential for abuse.
Receptor Interactions
This compound primarily interacts with the cannabinoid receptors CB1 and CB2. Studies show that JWH-018 has a higher affinity for CB2 receptors compared to Δ9-THC, which may contribute to its unique pharmacological profile . The activation of these receptors leads to various downstream effects, including modulation of neurotransmitter release and alterations in neuronal excitability.
Table 1: Receptor Affinity of JWH-018 and Its Metabolites
Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) |
---|---|---|
JWH-018 | Low nM | High nM |
This compound | Not specified | Not specified |
Δ9-THC | Moderate nM | Moderate nM |
Metabolism
The metabolism of this compound is complex and involves multiple pathways mediated by cytochrome P450 enzymes. JWH-018 undergoes extensive metabolism leading to various hydroxylated metabolites, some of which retain biological activity. For example, metabolites such as JWH-018 N-(4-OH) have been shown to mimic the time/concentration curve of the parent compound, indicating potential for similar or enhanced effects .
Metabolic Pathways
Genetic polymorphisms in P450 enzymes can significantly affect the metabolism of JWH-018 and its derivatives. Variations in enzyme activity can lead to differences in the levels of biologically active metabolites produced, which may influence both efficacy and toxicity profiles .
Table 2: Key Metabolites of JWH-018
Metabolite | Peak Concentration (ng/ml) | Time to Peak (min) |
---|---|---|
JWH-018 N-(4-OH) | 9.1 | 15 |
JWH-018 N-pentanoic acid | 4.9 | 180 |
This compound | 0.8 | 15 |
Clinical Implications and Case Studies
The clinical implications of using synthetic cannabinoids like this compound are significant due to their potential for abuse and adverse effects. Case studies have documented severe reactions including psychosis, convulsions, and cardiovascular events associated with synthetic cannabinoid use .
In one notable case series involving multiple patients who used synthetic cannabinoids containing JWH-018, symptoms included agitation, hallucinations, and severe anxiety. These findings underscore the need for caution when considering the therapeutic use or recreational use of synthetic cannabinoids.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 5-OH-JWH-018 in a laboratory setting?
- Answer : Synthesis should follow protocols for indole-derived synthetic cannabinoids, emphasizing purity validation via HPLC-MS and NMR spectroscopy. Detailed experimental steps (e.g., reaction conditions, purification) must align with reproducibility standards, including full spectral data and purity thresholds (>95%) for novel compounds . Characterization requires comparative analysis with reference standards and adherence to IUPAC nomenclature guidelines to avoid misidentification .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
- Answer : Use validated LC-MS/MS protocols with deuterated internal standards to correct for matrix effects. Calibration curves should span expected concentration ranges (e.g., 0.1–100 ng/mL), with recovery rates ≥80% and precision (CV <15%) across replicates. Include quality controls (QCs) to validate intra- and inter-day accuracy .
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBAICDASCCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016539 | |
Record name | JWH-018 N-(5-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-21-2 | |
Record name | 5-OH-JWH-018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-018 N-(5-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-OH-JWH-018 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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